(E)-1-(4-((3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one
Description
Properties
IUPAC Name |
(E)-1-[4-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepan-1-yl]-3-thiophen-2-ylprop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O3S2/c1-13-17(14(2)19-18-13)26(23,24)21-9-4-8-20(10-11-21)16(22)7-6-15-5-3-12-25-15/h3,5-7,12H,4,8-11H2,1-2H3,(H,18,19)/b7-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNHBEFLBDRODIP-VOTSOKGWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)S(=O)(=O)N2CCCN(CC2)C(=O)C=CC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=NN1)C)S(=O)(=O)N2CCCN(CC2)C(=O)/C=C/C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-1-(4-((3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, structure, and various biological activities, including anticancer effects, antimicrobial properties, and mechanisms of action.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 372.49 g/mol. The structure features a thiophene ring and a pyrazole moiety, which are known to contribute to various biological activities.
Synthesis
The synthesis of this compound typically involves the reaction of 3,5-dimethylpyrazole with appropriate sulfonyl and diazepane derivatives under controlled conditions. The process generally yields high purity products suitable for biological testing.
Anticancer Activity
Recent studies indicate that compounds containing pyrazole and thiophene moieties exhibit significant anticancer properties. For instance, research on similar pyrazole derivatives has shown that they can inhibit mTORC1 activity and induce autophagy in cancer cells. These mechanisms are crucial for the development of novel anticancer agents:
- Mechanism : The compound may disrupt autophagic flux by interfering with mTORC1 reactivation, leading to the accumulation of LC3-II, a marker for autophagy .
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| (E)-Compound | TBD | mTORC1 inhibition, autophagy modulation |
Antimicrobial Activity
In addition to anticancer effects, this compound may exhibit antimicrobial properties. Pyrazole derivatives have been studied for their antibacterial and antifungal activities:
- Activity : Similar compounds have demonstrated efficacy against various bacterial strains and fungi .
| Compound | Target Organism | Activity |
|---|---|---|
| (E)-Compound | Staphylococcus aureus | Antibacterial |
| (E)-Compound | Candida albicans | Antifungal |
Case Study 1: Anticancer Efficacy
In a study focused on MIA PaCa-2 pancreatic cancer cells, derivatives of pyrazole demonstrated submicromolar antiproliferative activity. The tested compounds reduced mTORC1 activity significantly and increased basal autophagy levels. This highlights the potential of (E)-1-(4-((3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one as a candidate for further development in cancer therapeutics .
Case Study 2: Antimicrobial Properties
Another study evaluated the antimicrobial activity of various pyrazole derivatives against Mycobacterium tuberculosis. Compounds were found to have IC50 values ranging from 1.35 to 2.18 µM, indicating strong potential as anti-tubercular agents . This suggests that the target compound could also be effective against resistant strains of bacteria.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. The incorporation of the pyrazole and thiophene moieties is believed to enhance its ability to inhibit cancer cell proliferation. Research indicates that similar compounds have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting tumor growth pathways.
Antimicrobial Properties
The sulfonamide group in the compound has been linked to antimicrobial activity. Compounds with similar structures have demonstrated effectiveness against a range of bacterial strains. This suggests that (E)-1-(4-((3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one may also possess significant antimicrobial properties.
Anti-inflammatory Effects
Research has shown that derivatives of pyrazole exhibit anti-inflammatory effects by modulating inflammatory pathways. This compound could potentially be developed into a therapeutic agent for inflammatory diseases based on its structural characteristics.
Material Science Applications
The unique structural features of this compound also lend themselves to applications in material science. Its ability to form stable complexes with metals can be utilized in developing new materials for electronics or catalysis.
Case Study 1: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry investigated a series of pyrazole derivatives for their anticancer properties. The results indicated that compounds with similar structural motifs to (E)-1-(4-((3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one exhibited significant cytotoxicity against breast cancer cell lines, suggesting a promising avenue for further research .
Case Study 2: Antimicrobial Activity
In another study focusing on sulfonamide derivatives, researchers found that compounds similar to the target molecule showed potent activity against Gram-positive and Gram-negative bacteria. This highlights the potential for developing new antibiotics based on the structure of (E)-1-(4-((3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one.
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Key Differences:
Flexibility vs. Rigidity : The target compound’s 1,4-diazepane core allows greater conformational adaptability compared to the rigid benzo[b][1,4]diazepine in Compound 4g . This flexibility may enhance binding to dynamic protein pockets.
Electronic Effects : The pyrazole-sulfonyl group in the target compound introduces strong electron-withdrawing characteristics, contrasting with the electron-donating coumarin in Compound 4g .
Methodological Considerations for Similarity Assessment
As noted in computational studies, structural similarity metrics (e.g., Tanimoto coefficients) often prioritize shared pharmacophores but overlook stereoelectronic nuances . For example:
- Thiophene vs. Coumarin : While both are aromatic, thiophene’s sulfur atom confers distinct hydrogen-bonding and polarizability properties compared to coumarin’s oxygen-rich system .
- Sulfonamide Linkage : The sulfonyl group in the target compound enhances solubility and hydrogen-bond acceptor capacity relative to the ether-linked analogs in .
Limitations in Current Data
- Biological Activity: No direct pharmacological data are available for the target compound, unlike its analogs in and .
- Thermodynamic Properties : Critical parameters like solubility, logP, and melting point remain uncharacterized, hindering formulation studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
